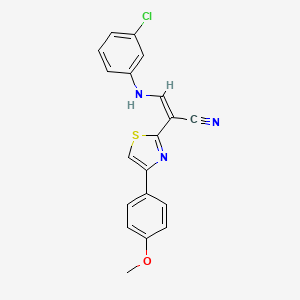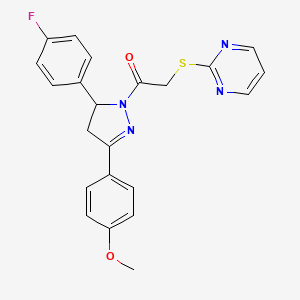
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically begins with the construction of the pyrazole ring. This is often achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The pyrimidinylthioethanone fragment is introduced through a nucleophilic substitution reaction where a pyrimidine thiol reacts with a suitable electrophilic ethanone derivative.
Industrial Production Methods: For large-scale industrial synthesis, the process is streamlined to optimize yield and reduce costs. This often involves the use of automated continuous-flow reactors, which allow for precise control over reaction conditions and can significantly enhance reaction efficiency. Solvent choices are crucial, with dichloromethane and ethanol being common due to their ability to dissolve a wide range of intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical transformations:
Oxidation: This compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide, potentially leading to hydroxylated derivatives.
Reduction: Reduction reactions, often with sodium borohydride or lithium aluminum hydride, may result in the corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents to the aromatic rings, altering the compound's chemical properties.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for halogenation reactions. Typical reaction conditions involve ambient to slightly elevated temperatures and solvent systems that stabilize both the reactants and products.
Major Products Formed: Major products from these reactions can vary widely, including hydroxylated, aminated, or halogenated derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a building block for synthesizing more complex molecules. Its structural motifs are often exploited in the design of novel ligands and catalysts.
Biology: Biologically, this compound has shown potential as a pharmaceutical precursor. Its analogs are investigated for their activities as enzyme inhibitors, receptor modulators, and potential therapeutic agents in treating diseases.
Medicine: In medicine, research is focused on its use in drug development. Modifying its structure can lead to new compounds with enhanced biological activity or reduced side effects.
Industry: Industrial applications include its use in the development of specialty chemicals and materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves interactions with specific biological targets. These may include enzyme inhibition through binding to active sites, modulation of receptor activities, or interference with signal transduction pathways. The pyrimidinylthio group, in particular, is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone: While similar in structure, the chloro substitution alters its reactivity and biological activity.
1-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyridin-2-ylthio)ethanone: The bromo and pyridinylthio groups change the compound's interaction with biological targets.
1-(5-(4-methylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone:
Uniqueness: The presence of the fluorine atom and the specific positioning of the pyrimidinylthio moiety make 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone unique. These features contribute to its distinct reactivity patterns and potential biological activities, distinguishing it from other structurally similar compounds.
Now you've got a detailed analysis of this compound. Anything else in this same vein?
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-29-18-9-5-15(6-10-18)19-13-20(16-3-7-17(23)8-4-16)27(26-19)21(28)14-30-22-24-11-2-12-25-22/h2-12,20H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJYWDKAAEWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)
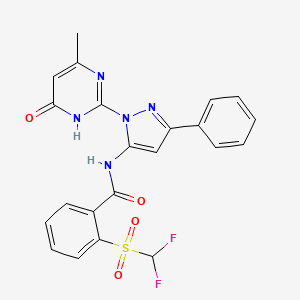
![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)
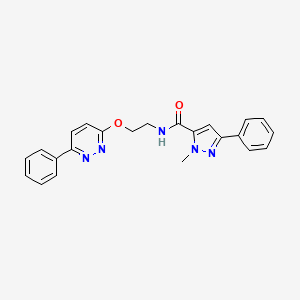
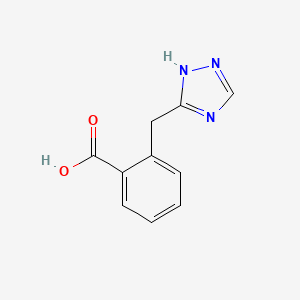

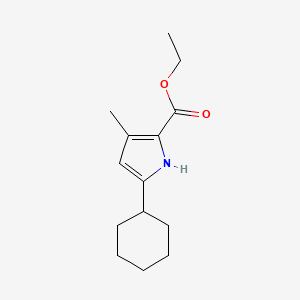
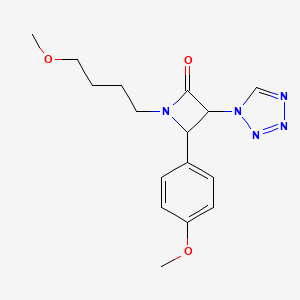
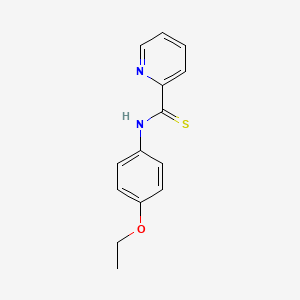
![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2734024.png)
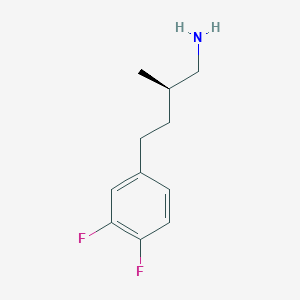
![benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2734031.png)
